

Application Note: Quantitative Analysis of 5-Chloro-2-ethoxypyrimidine using Chromatographic Techniques

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Compound of Interest

Compound Name: **5-Chloro-2-ethoxypyrimidine**

Cat. No.: **B171032**

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Abstract

This application note provides detailed protocols for the quantitative analysis of **5-Chloro-2-ethoxypyrimidine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The accurate determination of its purity and concentration is critical for ensuring reaction efficiency, product quality, and regulatory compliance. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level impurity identification. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive framework from sample preparation to data interpretation.

Introduction: The Significance of 5-Chloro-2-ethoxypyrimidine Quantification

5-Chloro-2-ethoxypyrimidine is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.^[1] Consequently, intermediates like **5-Chloro-2-ethoxypyrimidine** are of significant interest in medicinal chemistry. The presence and quantity

of this compound, as well as any related impurities arising from its synthesis, can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).^[2]

The synthetic routes to pyrimidine derivatives can involve multiple steps, including chlorination and etherification reactions.^{[3][4]} Each step presents a potential for the formation of side-products or the carry-over of unreacted starting materials. Therefore, reliable and sensitive analytical methods are essential for monitoring the reaction progress, quantifying the final product, and identifying potential impurities.^[5] This document provides two orthogonal analytical approaches to ensure comprehensive characterization of **5-Chloro-2-ethoxypyrimidine**.

Physicochemical Properties of 5-Chloro-2-ethoxypyrimidine

A foundational understanding of the analyte's properties is crucial for method development.

Property	Value (Predicted/Estimated)	Source
Molecular Formula	C ₆ H ₇ ClN ₂ O	N/A
Molecular Weight	158.59 g/mol	N/A
Boiling Point	Estimated >200 °C	N/A
Solubility	Soluble in organic solvents (Methanol, Acetonitrile, Dichloromethane); sparingly soluble in water.	N/A
UV Chromophore	Yes (Pyrimidine Ring)	N/A

The presence of the pyrimidine ring provides a UV chromophore, making HPLC-UV a suitable technique. The compound's predicted volatility and thermal stability also allow for analysis by Gas Chromatography.

Method 1: Purity Determination by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture.^[6] For a compound like **5-Chloro-2-ethoxypyrimidine**, a reverse-phase method is ideal, utilizing a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Selection

- Robustness: HPLC is a highly robust and reproducible technique, making it suitable for routine quality control applications.^[7]
- Suitability for Non-Volatile Impurities: This method can effectively separate and quantify non-volatile or thermally labile impurities that may not be amenable to GC analysis.
- Wide Availability: HPLC systems with UV detectors are standard in most analytical laboratories.^[8]

Experimental Protocol: HPLC-UV

- Acetonitrile (ACN): HPLC grade or higher
- Water: Deionized (DI) or HPLC grade
- **5-Chloro-2-ethoxypyrimidine** Reference Standard: Purity $\geq 99.5\%$
- Sample for Analysis

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Isocratic: 60% Acetonitrile, 40% Water
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detector Wavelength	254 nm
Run Time	10 minutes

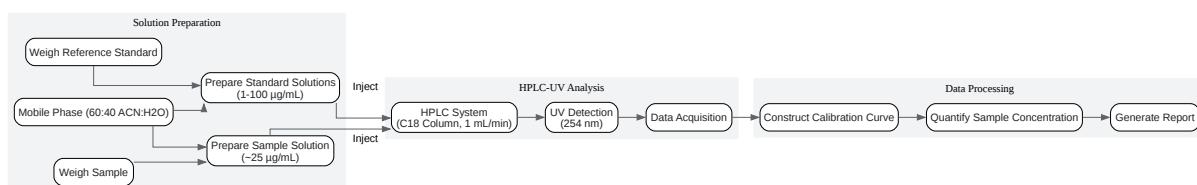
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the **5-Chloro-2-ethoxypyrimidine** reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Solution: Accurately weigh a sample containing **5-Chloro-2-ethoxypyrimidine** and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard and sample solutions.
- Record the chromatograms and integrate the peak area for **5-Chloro-2-ethoxypyrimidine**.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of **5-Chloro-2-ethoxypyrimidine** in the sample solution using the calibration curve.

Method Validation Summary

The following table summarizes the expected performance characteristics of this HPLC-UV method, based on typical validation results for similar analyses.[9]

Parameter	Expected Result
Linearity (R^2)	≥ 0.999
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.3 \mu\text{g/mL}$
Accuracy (% Recovery)	98-102%
Precision (%RSD)	< 2.0%

HPLC-UV Workflow Diagram



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Caption: Workflow for the quantitative analysis of **5-Chloro-2-ethoxypyrimidine** by HPLC-UV.

Method 2: Identification and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and sensitivity compared to HPLC-UV.^[6] It is particularly useful for identifying unknown impurities by providing molecular weight and fragmentation information.^{[1][10]} This method is ideal for confirming the identity of the main component and for trace-level analysis of volatile impurities.^[11]

Rationale for Method Selection

- High Specificity: The mass spectrometer provides mass-to-charge ratio data, which is highly specific to the analyte and its fragments, virtually eliminating co-elution issues.^[12]
- Structural Elucidation: EI (Electron Ionization) fragmentation patterns can be used to identify unknown impurities by comparing them to spectral libraries or through manual interpretation.^[13]
- High Sensitivity: GC-MS, especially in Selected Ion Monitoring (SIM) mode, can achieve very low detection limits, making it suitable for trace analysis.^[14]

Experimental Protocol: GC-MS

- Dichloromethane (DCM): GC grade or higher
- **5-Chloro-2-ethoxypyrimidine** Reference Standard: Purity $\geq 99.5\%$
- Sample for Analysis

Parameter	Condition
GC-MS System	Agilent 8890 GC with 5977B MS or equivalent
Column	HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	250 °C
Injection Mode	Split (20:1 ratio)
Injection Volume	1 µL
Oven Program	Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Acquisition	Full Scan (m/z 40-400) for qualitative analysis; SIM mode for quantification
SIM Ions	m/z 158 (Molecular Ion), 130, 115 (Fragments - to be confirmed by infusion)

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the **5-Chloro-2-ethoxypyrimidine** reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with dichloromethane.
- Sample Solution: Accurately weigh a sample containing **5-Chloro-2-ethoxypyrimidine** and dissolve it in dichloromethane to achieve a final concentration within the calibration range (e.g., 5 µg/mL).
- Perform a solvent blank injection to ensure system cleanliness.

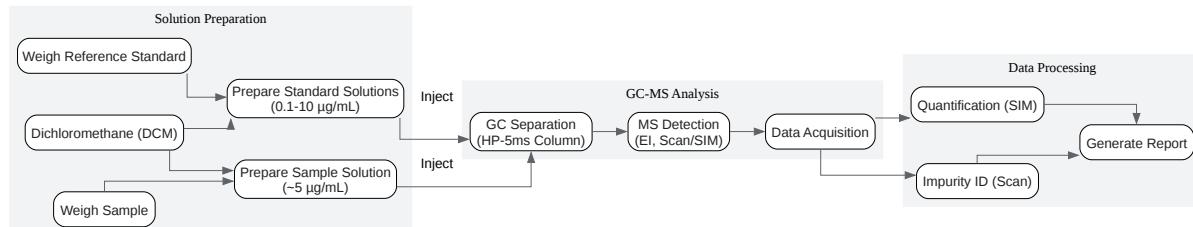
- Inject the prepared standard solutions to establish the calibration curve.
- Inject the sample solution.
- For quantification, use the peak area of the primary ion (m/z 158) in SIM mode.
- For impurity identification, analyze the full scan data, paying attention to peaks other than the main analyte. Compare the mass spectra of these peaks with a spectral library (e.g., NIST) or perform manual interpretation.

Method Validation Summary

The following table summarizes the expected performance characteristics of this GC-MS method.[15]

Parameter	Expected Result
Linearity (R^2)	≥ 0.998
Limit of Detection (LOD)	$\sim 0.01 \mu\text{g/mL}$ (SIM mode)
Limit of Quantification (LOQ)	$\sim 0.03 \mu\text{g/mL}$ (SIM mode)
Accuracy (% Recovery)	95-105%
Precision (%RSD)	< 5.0%

GC-MS Workflow Diagram



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Caption: Workflow for the identification and quantification of **5-Chloro-2-ethoxypyrimidine** by GC-MS.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantitative analysis of **5-Chloro-2-ethoxypyrimidine**. The HPLC-UV method is well-suited for routine purity assessments and quality control in a manufacturing environment due to its simplicity and reliability. The GC-MS method serves as an excellent orthogonal technique, offering higher specificity for identity confirmation and superior sensitivity for the detection and identification of trace-level volatile impurities. The selection of the appropriate method will depend on the specific analytical objective, whether it is routine process monitoring, final product release testing, or in-depth impurity profiling. Both protocols are designed to be self-validating, ensuring trustworthy and accurate results for researchers and drug development professionals.

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